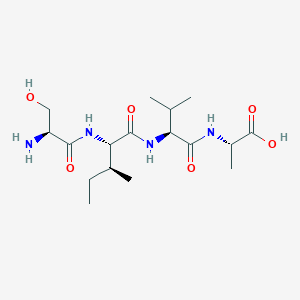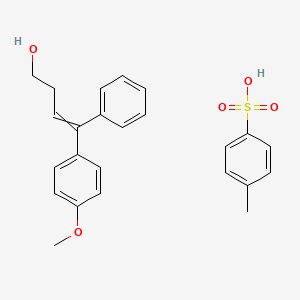
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenyl group, a phenyl group, and a butenol moiety, along with a methylbenzenesulfonic acid group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by a Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored for its efficiency and ability to produce high yields under relatively mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid exerts its effects involves several molecular targets and pathways:
Chemical Chaperone Activity: It helps in the proper folding of proteins and prevents their aggregation, thereby protecting cells from endoplasmic reticulum stress.
HDAC Inhibition: The compound inhibits histone deacetylases, which play a role in gene expression and have been linked to various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group and is used in similar organic reactions.
4-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, used in organic synthesis and pharmaceuticals.
Uniqueness
What sets 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid apart is its combination of functional groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
823175-34-4 |
|---|---|
Molekularformel |
C24H26O5S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-4-phenylbut-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H18O2.C7H8O3S/c1-19-16-11-9-15(10-12-16)17(8-5-13-18)14-6-3-2-4-7-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-12,18H,5,13H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
FFTUDJVAEVPLFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)

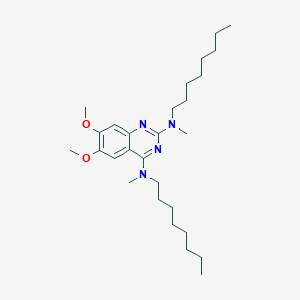
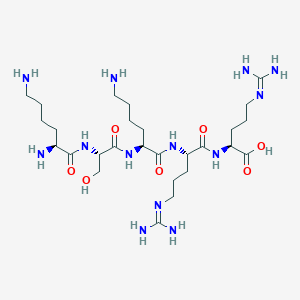

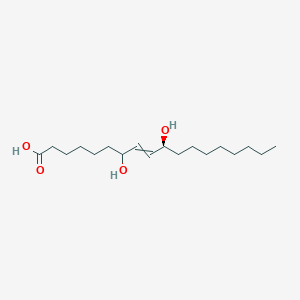

![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
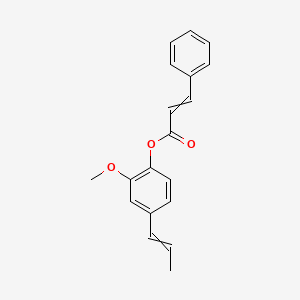
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)

